Marein

Descripción

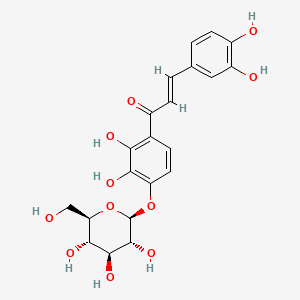

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEYXJDOVMEJNG-HTFDPZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029273 | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-96-6 | |

| Record name | Marein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY787E65J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Marein

Introduction

This compound, a flavonoid and primary chalcone (B49325) glucoside derived from Coreopsis tinctoria Nutt., has emerged as a compound of significant therapeutic interest.[1][2] Pharmacological studies have revealed its potent antioxidant, anti-inflammatory, anti-diabetic, neuroprotective, and chemo-sensitizing properties.[3][4][5][6][7] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's multifaceted biological activities, focusing on key signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanisms of Action and Signaling Pathways

This compound exerts its effects by modulating a network of interconnected signaling pathways crucial for cellular homeostasis. Its primary mechanisms revolve around combating oxidative stress, resolving inflammation, regulating glucose and lipid metabolism, and modulating apoptosis.

Antioxidant and Cytoprotective Effects via SIRT1/Nrf2 Signaling

A cornerstone of this compound's mechanism is its ability to mitigate oxidative stress, a key pathological factor in hyperlipidemia and other metabolic disorders.[2] this compound activates the SIRT1/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[2][4]

Mechanism: Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that can activate the Nuclear factor-erythroid-2-related factor 2 (Nrf2).[2] Under normal conditions, Nrf2 is kept in the cytoplasm. Upon activation by this compound, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes.[2] This action upregulates the expression of various detoxification and antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's defense against reactive oxygen species (ROS).[2][8] Studies in H2O2-induced HepG2 cells show that this compound's protective effects are reversed by the SIRT1 inhibitor EX-527, confirming the pathway's essential role.[2][4]

Metabolic Regulation and Neuroprotection via AMPK Signaling

This compound plays a significant role in managing diabetic complications, such as diabetic nephropathy and encephalopathy, by activating the AMP-activated protein kinase (AMPK) pathway.[3][5] AMPK is a central regulator of cellular energy homeostasis.

Mechanism: In diabetic nephropathy, this compound directly inhibits the sodium-glucose cotransporter 2 (SGLT2) in renal tubules.[3] This inhibition, coupled with direct activation of AMPK, leads to the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC).[3] This cascade helps restore glucose and lipid metabolism, ameliorates renal ectopic lipid deposition, and reduces fibrosis and inflammation.[3]

In the context of neuroprotection, particularly against methylglyoxal (B44143) (MG)-induced apoptosis in neuronal cells, this compound's activation of AMPK is crucial.[5][9] Molecular docking simulations suggest this compound interacts with the γ subunit of AMPK.[5][9] This activation helps protect mitochondrial function by preserving membrane potential (ΔΨm), reducing ROS production, and inhibiting the mitochondrial apoptosis pathway involving Bax, caspase-3, and ICAD.[5][9]

Anti-Inflammatory Action via NF-κB and MAPK Pathways

This compound exhibits potent anti-inflammatory effects by suppressing key pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.[6] This is particularly relevant in conditions like diabetic nephropathy and cerebral ischemia-reperfusion injury.[3][6]

Mechanism: this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[6][10] By preventing the translocation of the NF-κB p65 subunit to the nucleus, this compound downregulates the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[3][10][11] This mechanism has been observed to reduce inflammation in diabetic mice and in models of acute pancreatitis.[3][12] The anti-inflammatory effect is sometimes linked to the inhibition of upstream pathways like Toll-like receptor 4 (TLR4) and mitogen-activated protein kinases (MAPKs), which are also suppressed by this compound.[13][14]

Regulation of Insulin (B600854) Signaling and Autophagy via PI3K/Akt Pathway

In diabetic conditions, this compound improves insulin resistance by modulating the PI3K/Akt signaling pathway.[15][16]

Mechanism: this compound enhances the expression of PI3K and the phosphorylation of Akt (at Ser473) in the kidneys of diabetic mice.[15] This activation of the IRS1/PI3K/Akt pathway improves insulin sensitivity.[15] Furthermore, this pathway is linked to the induction of autophagy, a cellular recycling process that can alleviate cellular stress. This compound promotes the expression of key autophagy markers like LC3II/I, Beclin1, and ATG5, which helps to clear damaged components and protect kidney function in diabetic nephropathy.[15]

Chemo-sensitization via ABCG2 Inhibition

Recent studies have uncovered a novel role for this compound in oncology: restoring sensitivity to chemotherapy in drug-resistant cancers.[7]

Mechanism: this compound acts as a potent chemo-sensitizer in cancer cells that overexpress the ATP-binding cassette (ABC) transporter ABCG2, a protein notorious for causing multidrug resistance.[7] this compound competitively inhibits the efflux activity of the ABCG2 protein by binding to a critical amino acid residue (F439).[7] This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, such as topotecan (B1662842) and mitoxantrone, thereby restoring their efficacy.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various experimental models.

Table 1: Antioxidant and Cytoprotective Effects of this compound

| Parameter | Model System | Treatment | Result | Reference |

| Cell Viability | H₂O₂-induced HepG2 cells | 5 µM this compound | Restored viability, reduced LDH release | [2][4] |

| ROS Levels | H₂O₂-induced HepG2 cells | 5 µM this compound | Markedly ameliorated increase in ROS | [2] |

| MDA Levels | H₂O₂-induced HepG2 cells | 5 µM this compound | Dramatically overturned H₂O₂-induced increase | [2] |

| SOD, GSH-Px | H₂O₂-induced HepG2 cells | 5 µM this compound | Reversed H₂O₂-induced suppression | [2] |

| Apoptotic Cells | MG-treated PC12 cells | 10 µM this compound | Significantly reduced number of TUNEL-positive cells | [1][9] |

Table 2: Metabolic and Anti-Diabetic Effects of this compound

| Parameter | Model System | Treatment | Result | Reference |

| 2-NBDG Uptake | High glucose-treated HK-2 cells | This compound | Decreased uptake by 22% by inhibiting SGLT2 | [3] |

| Blood Glucose | db/db diabetic mice | This compound (12 weeks) | Restored hyperglycemia | [3] |

| Serum TG, TC, LDL | db/db diabetic mice | This compound (12 weeks) | Significantly reduced levels | [17] |

| Insulin Resistance | db/db diabetic mice | This compound (8 weeks) | Significantly improved HOMA-IR index | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Oxidative Stress Induction

-

Cell Lines: Human liver cancer cells (HepG2), human renal tubule epithelial cells (HK-2), or rat pheochromocytoma cells (PC12) are commonly used.[3][4][5]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Induction of Injury: To model oxidative stress, HepG2 cells are exposed to 500 µM H₂O₂ for 24 hours.[2][4] To model glucotoxicity, HK-2 cells are treated with high glucose (e.g., 30 mM).[3] To model diabetic encephalopathy, PC12 cells are treated with methylglyoxal (MG).[5][9]

-

This compound Treatment: Following injury induction, cells are treated with this compound at various concentrations (e.g., 2.5–40 µM) for a specified period, typically 24 hours.[4][6]

Assessment of Cell Viability and Apoptosis

-

Cell Viability (CCK-8 Assay): Cell viability is quantified using a Cell Counting Kit-8 (CCK-8). After treatment, the CCK-8 reagent is added to each well, and the absorbance is measured at 450 nm to determine the percentage of viable cells relative to a control.[2][4]

-

Apoptosis (TUNEL Staining): Apoptosis is detected by Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. Cells are fixed, permeabilized, and then incubated with the TUNEL reaction mixture. Apoptotic cells (displaying green fluorescence) are visualized and quantified using a fluorescence microscope.[1][9]

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from cells or tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA for 1-2 hours, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., SIRT1, Nrf2, p-AMPK, AMPK, PI3K, p-Akt, Akt, Bcl-2, Bax, Caspase-3, NF-κB p65).[9][12][15] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified and normalized to a loading control like β-actin or GAPDH.[9]

Animal Studies

-

Animal Models: Diabetic nephropathy is often studied using db/db mice, a genetic model of type 2 diabetes.[3][17]

-

Drug Administration: Mice receive this compound via gavage for a specified duration, typically 8 to 12 consecutive weeks.[3][15]

-

Biochemical Analysis: Blood and urine samples are collected to measure parameters like fasting blood glucose, serum insulin, triglycerides (TG), total cholesterol (TC), and urinary albumin to creatinine (B1669602) ratio (UACR).[15][17]

-

Histopathology: Kidney tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin-Eosin (H&E), Periodic Acid-Schiff (PAS), and Masson's trichrome to assess pathological changes like glomerulosclerosis and fibrosis.[15]

Conclusion and Future Perspectives

This compound is a promising natural compound with a complex and advantageous mechanism of action that targets multiple key signaling pathways involved in oxidative stress, inflammation, and metabolic dysregulation. Its ability to activate protective pathways like SIRT1/Nrf2 and AMPK while inhibiting detrimental ones like NF-κB underscores its therapeutic potential for a range of conditions, including diabetic complications, neurodegenerative diseases, and potentially as an adjunct in cancer therapy.

Future research should focus on validating these findings in more advanced preclinical and clinical settings. Investigating the pharmacokinetics, bioavailability, and potential synergistic effects of this compound with existing drugs will be crucial for its translation into a clinically viable therapeutic agent. The polypharmacological profile of this compound presents a compelling case for its development as a multi-target drug capable of addressing the complex pathophysiology of chronic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Coreopsis tinctoria Nutt. alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates diabetic nephropathy by inhibiting renal sodium glucose transporter 2 and activating the AMPK signaling pathway in db/db mice and high glucose-treated HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound protects against methylglyoxal-induced apoptosis by activating the AMPK pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating multifaceted targets of this compound in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel natural product for restoring chemo-sensitivity to cancer cells through competitive inhibition of ABCG2 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maresin 1 Ameliorates Lung Ischemia/Reperfusion Injury by Suppressing Oxidative Stress via Activation of the Nrf-2-Mediated HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effects of different doses of Maresin1 pretreatment in aged rats after anesthesia/surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maresin-1 Inhibits Oxidative Stress and Inflammation and Promotes Apoptosis in a Mouse Model of Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. Maresin 1 mitigates renal ischemia/reperfusion injury in mice via inhibition of the TLR4/MAPK/NF-κB pathways and activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researcherslinks.com [researcherslinks.com]

The Therapeutic Potential of Marein: A Technical Guide for Researchers

An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Flavonoid Glycoside

Abstract

Marein, a flavonoid glycoside primarily isolated from Coreopsis tinctoria Nutt., is emerging as a compound of significant therapeutic interest. This technical guide provides a comprehensive overview of the current preclinical evidence supporting the therapeutic potential of this compound, with a particular focus on its roles in metabolic disorders, oxidative stress, and neuroprotection. We delve into its mechanisms of action, detailing its interaction with key signaling pathways, and present quantitative data from various experimental models. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols and conceptual frameworks to guide future investigations into this promising natural product.

Introduction

This compound (okanin-4'-O-β-D-glucopyranoside) is a chalcone (B49325) glycoside that has been traditionally used in various cultures for its medicinal properties.[1] Modern pharmacological studies have begun to elucidate the scientific basis for these uses, revealing a spectrum of biological activities. This guide synthesizes the existing literature on this compound, presenting its therapeutic potential in a structured and technically detailed format to facilitate advanced research and development.

Therapeutic Potential and Mechanisms of Action

Preclinical studies have identified several key therapeutic areas where this compound shows significant promise. These include the management of diabetic nephropathy, amelioration of oxidative stress, and neuroprotection against ischemia-reperfusion injury.

Diabetic Nephropathy

This compound has demonstrated significant potential in the management of diabetic nephropathy (DN). In preclinical models, it has been shown to improve key markers of the disease.

Mechanism of Action:

This compound's effects in DN are primarily attributed to its dual action of inhibiting the renal sodium-glucose cotransporter 2 (SGLT2) and activating the AMP-activated protein kinase (AMPK) signaling pathway.[2][3]

-

SGLT2 Inhibition: By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels.[2] In vitro studies have shown that this compound can decrease the uptake of a fluorescent glucose analog in human kidney cells by 22% through the inhibition of SGLT2 expression.[2][3]

-

AMPK Pathway Activation: Activation of the AMPK pathway by this compound leads to a cascade of downstream effects that contribute to its therapeutic efficacy in DN. This includes the phosphorylation of acetyl-CoA carboxylase (ACC) and the activation of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α).[2] This pathway is crucial for regulating cellular energy homeostasis and has been shown to be beneficial in the context of metabolic diseases.[4]

Quantitative Data from Preclinical Studies:

The following table summarizes the key quantitative findings from a study using a db/db mouse model of diabetic nephropathy, where this compound was administered for 12 consecutive weeks.[2][3]

| Parameter | Control (db/m) | Model (db/db) | This compound-treated (db/db) | Metformin-treated (db/db) |

| Fasting Blood Glucose (mmol/L) | 6.8 ± 0.7 | 28.9 ± 2.1 | 15.3 ± 1.5 | 16.1 ± 1.8 |

| Serum Insulin (ng/mL) | 1.2 ± 0.2 | 3.8 ± 0.4 | 2.1 ± 0.3 | 2.3 ± 0.3 |

| Triglycerides (mmol/L) | 1.1 ± 0.2 | 3.5 ± 0.4 | 1.9 ± 0.3 | 2.1 ± 0.3 |

| Total Cholesterol (mmol/L) | 2.1 ± 0.3 | 5.8 ± 0.6 | 3.2 ± 0.4 | 3.5 ± 0.4 |

| 24h Urine Albumin (μ g/24h ) | 25.6 ± 3.1 | 189.2 ± 15.4 | 98.7 ± 10.2 | 105.4 ± 11.1 |

*Data are presented as mean ± SD. *p < 0.01 vs. Model group.

Oxidative Stress and Hepatoprotection

This compound exhibits potent antioxidant properties, primarily through the activation of the SIRT1/Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Mechanism of Action:

-

SIRT1/Nrf2 Pathway Activation: this compound has been shown to upregulate the expression of both Sirtuin-1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (AREs), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[7][8] The activation of this pathway by this compound helps to mitigate cellular damage caused by oxidative stress.

Quantitative Data from In Vitro Studies:

The following table summarizes the effects of this compound on oxidative stress markers in H2O2-induced HepG2 cells.[9]

| Parameter | Control | H2O2 | H2O2 + this compound (5 µM) | H2O2 + this compound + EX-527 (SIRT1 inhibitor) |

| Cell Viability (%) | 100 | 52.3 ± 4.1 | 85.6 ± 5.2 | 61.4 ± 4.5# |

| LDH Release (U/L) | 35.2 ± 3.1 | 89.7 ± 6.5 | 48.9 ± 4.3 | 75.1 ± 5.9# |

| ROS Level (Fold Change) | 1.0 | 3.8 ± 0.4 | 1.5 ± 0.2 | 3.2 ± 0.3# |

| MDA Level (nmol/mg protein) | 1.2 ± 0.1 | 4.5 ± 0.4 | 2.1 ± 0.2 | 3.9 ± 0.3# |

| SOD Activity (U/mg protein) | 125.4 ± 10.2 | 62.1 ± 5.8 | 108.7 ± 9.1 | 75.3 ± 6.4# |

| GSH-Px Activity (U/mg protein) | 85.3 ± 7.1 | 38.9 ± 3.5 | 72.4 ± 6.3 | 45.6 ± 4.1# |

*Data are presented as mean ± SD. *p < 0.01 vs. H2O2 group; #p < 0.05 vs. H2O2 + this compound group.

Neuroprotection

This compound has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury (CIRI).[10] This is a critical area of research, as CIRI can lead to significant neuronal damage and long-term disability.[11]

Mechanism of Action:

The neuroprotective effects of this compound in CIRI are linked to its ability to modulate inflammatory and oxidative stress pathways. Network pharmacology and molecular docking studies have identified Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), Proto-oncogene tyrosine-protein kinase Src, and Epidermal Growth Factor Receptor (EGFR) as potential key targets.[10] By targeting these proteins, this compound can likely influence downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are known to be involved in cell survival and inflammatory responses.[12][13] In vitro experiments have shown that this compound can improve the viability of OGD/R (oxygen-glucose deprivation/reoxygenation)-exposed HT22 cells and reduce the accumulation of reactive oxygen species (ROS).[10]

Quantitative Data from an In Vitro Model of CIRI:

The following table presents data on the effect of this compound on the viability of HT22 neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[10]

| Condition | Cell Viability (%) |

| Control | 100 |

| OGD/R | 41.2 ± 3.5 |

| OGD/R + this compound (5 µM) | 58.7 ± 4.1* |

| OGD/R + this compound (10 µM) | 69.3 ± 5.2 |

| OGD/R + this compound (20 µM) | 78.5 ± 6.3 |

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. OGD/R group.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound's mechanism in diabetic nephropathy via SGLT2 inhibition and AMPK activation.

Caption: this compound's activation of the SIRT1/Nrf2 antioxidant pathway.

Caption: Proposed workflow for this compound-mediated neuroprotection in CIRI.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Antioxidant Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[14]

-

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container at 4°C. Prepare a series of concentrations of this compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Assay Procedure: In a 96-well microplate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:

Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture (DPPH solution with this compound). The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

-

Cell-Based Assays

4.2.1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[15]

-

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2 or HT22) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control:

The IC50 value can be calculated from the dose-response curve.

-

4.2.2. Reactive Oxygen Species (ROS) Detection

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[15]

-

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay.

-

Probe Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation wavelength ~485 nm, emission wavelength ~530 nm) or visualize under a fluorescence microscope.

-

Analysis: The ROS levels in the treated groups are typically expressed as a fold change relative to the control group.

-

Other Potential Therapeutic Applications

While the most robust evidence for this compound's therapeutic potential currently lies in metabolic and neuroprotective areas, preliminary research suggests its utility in other domains.

Anti-inflammatory Effects

This compound has been shown to suppress the expression of pro-inflammatory factors such as interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1) in diabetic mice.[2] This suggests a broader anti-inflammatory potential that warrants further investigation in various inflammatory disease models.

Anti-cancer Activity

The broader class of flavonoids, to which this compound belongs, is well-known for its potential anti-cancer properties.[16] While specific in-depth studies on this compound's anti-cancer activity are still emerging, its demonstrated ability to modulate signaling pathways like PI3K/Akt, which are often dysregulated in cancer, suggests that this is a promising area for future research.[1][12]

Conclusion and Future Directions

This compound has emerged as a multifaceted flavonoid with significant therapeutic potential, particularly in the context of diabetic nephropathy, oxidative stress-related conditions, and neuroprotection. Its mechanisms of action, centered around the modulation of key signaling pathways such as AMPK and SIRT1/Nrf2, provide a solid foundation for its further development.

Future research should focus on:

-

In-depth mechanistic studies: Further elucidation of the molecular targets of this compound and its downstream signaling effects is crucial.

-

Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its translation into a therapeutic agent.

-

Preclinical studies in a wider range of disease models: Investigating the efficacy of this compound in other inflammatory, metabolic, and neurodegenerative diseases, as well as in various cancer types, will broaden its therapeutic scope.

-

Safety and toxicology studies: Comprehensive safety and toxicology assessments are necessary before any clinical development can be considered.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the full therapeutic potential of this compound for the benefit of human health.

References

- 1. pdf.journalagent.com [pdf.journalagent.com]

- 2. This compound ameliorates diabetic nephropathy by inhibiting renal sodium glucose transporter 2 and activating the AMPK signaling pathway in db/db mice and high glucose-treated HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of AMPK signaling pathway in rat model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sirt1/Nrf2 signalling pathway prevents cognitive impairment in diabetic rats through anti‑oxidative stress induced by miRNA‑23b‑3p expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound from Coreopsis tinctoria Nutt. alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating multifaceted targets of this compound in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cerebral ischemia-reperfusion injury: mechanisms and promising therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. emjreviews.com [emjreviews.com]

- 14. ijpab.com [ijpab.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

Marein: A Chalconoid with Potent Biological Activities for Therapeutic Development

An In-depth Technical Guide

Introduction

Marein, a chalcone (B49325) glucoside chemically known as okanin-4'-O-β-D-glucopyranoside, is a significant bioactive flavonoid.[1] It is primarily isolated from the capitula of Coreopsis tinctoria Nutt., a plant used in traditional medicine and as a functional tea to address various health issues, including diabetes and cardiovascular diseases.[1][2][3] As a member of the chalcone subgroup of polyphenols, this compound has garnered scientific interest for its diverse pharmacological activities.[1][4][5] This technical guide provides a comprehensive overview of the core biological activities of this compound, focusing on its antioxidant, lipid-lowering, and anti-inflammatory effects, with a detailed exploration of the underlying molecular mechanisms, experimental protocols, and quantitative data to support its therapeutic potential.

Antioxidant and Cytoprotective Activities

This compound demonstrates potent antioxidant properties by effectively mitigating cellular oxidative stress.[2] Studies utilizing an H2O2-induced oxidative stress model in HepG2 cells have shown that this compound treatment can significantly restore cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cellular injury.[2][3]

The primary mechanism for its antioxidant effect is the activation of the Sirtuin-1 (SIRT1)/Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway.[2][3] Under conditions of oxidative stress, the expression of both SIRT1 and Nrf2 is typically reduced.[2] this compound treatment has been shown to markedly restore the mRNA and protein expression levels of both SIRT1 and Nrf2.[2] Furthermore, it facilitates the nuclear translocation of Nrf2, which is crucial for its function as a transcription factor for antioxidant response element-driven genes.[2] This activation leads to a downstream increase in the activity of key antioxidant enzymes. The specificity of this pathway was confirmed by experiments where the protective effects of this compound were reversed using a specific SIRT1 inhibitor, EX-527.[2][3]

Quantitative Effects on Oxidative Stress Markers

The antioxidant capacity of this compound has been quantified by measuring its effect on key biomarkers of oxidative stress.

| Parameter | Condition | Effect of this compound Treatment | Reference |

| Cell Viability | H2O2-induced HepG2 cells | Significantly increased (p < 0.05) | [2] |

| LDH Release | H2O2-induced HepG2 cells | Significantly reduced (p < 0.05) | [2][3] |

| ROS Levels | H2O2-induced HepG2 cells | Markedly ameliorated (p < 0.001) | [2] |

| MDA Levels | H2O2-induced HepG2 cells | Significantly reduced (p < 0.01 or p < 0.001) | [2] |

| SOD Activity | H2O2-induced HepG2 cells | Significantly increased (p < 0.01 or p < 0.001) | [2] |

| GSH-Px Activity | H2O2-induced HepG2 cells | Significantly increased (p < 0.01 or p < 0.001) | [2] |

Signaling Pathway Visualization

The following diagram illustrates the activation of the SIRT1/Nrf2 pathway by this compound in response to oxidative stress.

Regulation of Lipid Metabolism

This compound has demonstrated significant potential in modulating lipid metabolism, suggesting its utility as a therapeutic agent for hyperlipidemia.[2][3] In HepG2 cells subjected to H2O2-induced stress, which often leads to lipid accumulation, this compound treatment effectively reversed these changes.[2]

Mechanistically, this compound's influence on lipid metabolism is linked to its ability to downregulate the expression of key genes involved in lipid synthesis and uptake. H2O2 treatment was found to increase the mRNA and protein expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[2] this compound administration significantly overturned these trends, leading to reduced lipid accumulation.[2][3]

Quantitative Effects on Lipid Profiles

The lipid-lowering effects of this compound are summarized in the table below.

| Parameter | Condition | Effect of this compound Treatment | Reference |

| Total Cholesterol (TC) | H2O2-induced HepG2 cells | Significantly reduced (p < 0.05) | [2] |

| Triglycerides (TG) | H2O2-induced HepG2 cells | Significantly reduced (p < 0.05) | [2] |

| LDL-C | H2O2-induced HepG2 cells | Significantly reduced (p < 0.05) | [2] |

| HDL-C | H2O2-induced HepG2 cells | Significantly increased (p < 0.05) | [2] |

| HMGCR Expression | H2O2-induced HepG2 cells | Significantly downregulated (p < 0.05) | [2] |

| LDLR Expression | H2O2-induced HepG2 cells | Significantly downregulated (p < 0.05) | [2] |

Other Potential Biological Activities

Beyond its well-documented antioxidant and lipid-lowering effects, this compound is reported to possess a broader spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2] These areas represent emerging fields of research for this chalconoid.

-

Anti-inflammatory Effects: As a flavonoid, this compound is associated with anti-inflammatory properties, a common characteristic of this class of compounds.[2][6] The reduction of oxidative stress, a key driver of inflammation, via the Nrf2 pathway supports this potential.

-

Anticancer Potential: Chalcones, in general, are known to exhibit antitumor activities through various mechanisms, including the induction of apoptosis and disruption of the cell cycle.[4][7] The specific anticancer mechanisms of this compound are an area for further investigation.[1]

-

Antidiabetic Effects: this compound has been investigated for its potential in managing hyperglycemia and diabetic complications such as diabetic encephalopathy and nephropathy.[1] Its ability to modulate metabolic pathways suggests a plausible role in glucose homeostasis.

Experimental Protocols

The following section details the key experimental methodologies used to elucidate the biological activities of this compound.

Cell Culture and Oxidative Stress Induction

-

Cell Line: HepG2 (human liver cancer cell line), a well-established model for studying hepatic oxidative stress and lipid metabolism.[2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Oxidative Stress: HepG2 cells are exposed to 500 μM hydrogen peroxide (H2O2) for 24 hours to induce oxidative stress and lipid accumulation.[2][3]

-

This compound Treatment: Following H2O2 exposure, the medium is replaced with fresh medium containing this compound (e.g., 5 μM) for an additional 24 hours.[2][3]

Assessment of Cytotoxicity and Cell Viability

-

Cell Viability (CCK-8 Assay): Cell Counting Kit-8 (CCK-8) is used. After treatment, CCK-8 solution is added to each well and incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader to determine the percentage of viable cells relative to a control group.[3]

-

Lactate Dehydrogenase (LDH) Release Assay: The level of LDH released into the culture medium, an indicator of cell membrane damage, is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.[3]

Measurement of Oxidative Stress Markers

-

Intracellular ROS: Dichlorodihydrofluorescein diacetate (DCFH-DA) staining is used. Cells are incubated with DCFH-DA, which fluoresces upon oxidation by ROS. The fluorescence intensity is measured via fluorescence microscopy or a plate reader.[2][3]

-

MDA, SOD, and GSH-Px: The levels of malondialdehyde (MDA) and the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in cell lysates are quantified using commercially available ELISA kits.[2][3]

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from cells, reverse-transcribed into cDNA, and used as a template for qPCR with gene-specific primers for SIRT1, Nrf2, HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH). Relative gene expression is calculated using the 2^-ΔΔCt method.[2]

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against SIRT1, Nrf2, HMGCR, LDLR, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.[2]

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with a primary antibody for Nrf2. After washing, they are incubated with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence microscope to visualize the subcellular localization of Nrf2.[2]

Experimental Workflow Visualization

Conclusion and Future Directions

This compound, a chalconoid derived from Coreopsis tinctoria, exhibits significant and quantifiable biological activities, particularly in the realms of antioxidant defense and lipid metabolism regulation.[2] Its mechanism of action is strongly linked to the activation of the SIRT1/Nrf2 signaling pathway, which not only mitigates oxidative stress but also influences the expression of genes central to lipid homeostasis.[2][3] The data presented herein provides a strong foundation for its potential as a therapeutic candidate for hyperlipidemia and other metabolic disorders characterized by oxidative stress.[2][3]

Future research should focus on validating these findings in in vivo models to assess the pharmacokinetics, bioavailability, and systemic efficacy of this compound. Further exploration of its anti-inflammatory, anticancer, and antidiabetic properties is warranted to fully understand its therapeutic scope. The development of this compound as a nutraceutical or pharmaceutical agent represents a promising avenue for addressing prevalent metabolic and oxidative stress-related diseases.

References

- 1. pdf.journalagent.com [pdf.journalagent.com]

- 2. This compound from Coreopsis tinctoria Nutt. alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Compound Marein: A Technical Guide to Its Natural Sources, Extraction, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of the chalcone (B49325) glycoside Marein (Okanin 4'-O-glucoside), with a primary focus on its most prominent source, Coreopsis tinctoria Nutt. The document details quantitative data on this compound concentration, outlines established experimental protocols for its extraction and isolation, and explores its interaction with key biological signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a flavonoid primarily found in the plant kingdom. While its aglycone, Okanin, has been identified in various species, this compound itself is most notably and abundantly found in the flowering tops of Coreopsis tinctoria Nutt., a member of the Asteraceae family commonly known as plains coreopsis or dyer's coreopsis.[1] Other species within the Coreopsis genus may also contain this compound, although quantitative data is less readily available. Research has also indicated the presence of Okanin, the aglycone of this compound, in Bidens pilosa.[2]

Primary Source: Coreopsis tinctoria Nutt.

Coreopsis tinctoria is an annual herbaceous plant recognized for its vibrant yellow and red flowers.[1] These flowering tops are the principal part of the plant utilized for the extraction of this compound and other bioactive flavonoids.[3][4] The plant has a history of use in traditional medicine and has been the subject of significant phytochemical research.[4]

Quantitative Analysis of this compound in Coreopsis tinctoria

Quantitative analyses have been performed to determine the concentration of this compound and related flavonoids in Coreopsis tinctoria extracts. The following table summarizes key quantitative findings.

| Plant Material | Extraction Method | Compound | Concentration (% w/w of dry extract) | Reference |

| Dried Flowering Tops (Fresh) | Aqueous Infusion | Flavanothis compound (including this compound) | 7.14% | [2] |

| Dried Flowering Tops (Old) | Aqueous Infusion | Flavanothis compound (including this compound) | 7.91% | [2] |

| Dried Flowering Tops | Ethanolic Extraction | Total Flavonoids | 123.41 ± 4.53 mg RE/g | [5] |

| Dried Flowering Tops | Ethanolic Extraction | Total Polyphenols | 248.14 ± 6.51 mg GAE/g | [5] |

Experimental Protocols for Extraction and Isolation

The extraction and isolation of this compound from Coreopsis tinctoria typically involve a multi-step process combining solvent extraction with various chromatographic techniques to achieve high purity.

Protocol 1: Crude Flavonoid-Rich Fraction Extraction

This protocol details the initial steps to obtain a crude extract enriched with flavonoids from the dried flowering tops of Coreopsis tinctoria.

Materials:

-

Dried and powdered flowering tops of Coreopsis tinctoria

-

Deionized water

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Infusion: Prepare an aqueous extract by infusing 5 g of the dried plant material in 150 mL of boiling deionized water for 30 minutes.[2]

-

Filtration: Filter the infusion to remove solid plant matter.

-

Liquid-Liquid Partitioning (Hexane): Transfer the aqueous extract to a separatory funnel and wash with an equal volume of n-hexane to remove nonpolar compounds. Discard the hexane (B92381) layer.

-

Liquid-Liquid Partitioning (Ethyl Acetate): Extract the remaining aqueous layer three times with equal volumes of ethyl acetate.[2]

-

Concentration: Combine the ethyl acetate fractions and concentrate them using a rotary evaporator at a temperature not exceeding 45°C to yield the crude flavonoid-rich extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using a sequence of column chromatography steps.

Materials:

-

Crude flavonoid-rich extract

-

Polyamide

-

Chloroform

-

Methanol

-

Deionized water

-

Chromatography columns

-

Thin-Layer Chromatography (TLC) plates and UV lamp

Methodology:

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in chloroform.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor by TLC, visualizing with a UV lamp.

-

Combine fractions containing the target compound.[2]

-

-

Polyamide Column Chromatography:

-

Pack a column with polyamide.

-

Load the partially purified fraction from the silica gel column.

-

Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 40%, 70%). A 10% ethanol fraction has been reported to yield high-purity flavanothis compound.[2]

-

Monitor fractions for this compound using TLC or HPLC.

-

Combine the pure fractions and concentrate to obtain isolated this compound.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

SIRT1/Nrf2 Signaling Pathway Modulated by this compound

This compound has been shown to alleviate oxidative stress and lipid accumulation through the activation of the SIRT1/Nrf2 signaling pathway.[6]

Caption: this compound's modulation of the SIRT1/Nrf2 signaling pathway.

Conclusion

This compound, a bioactive chalcone glycoside, is predominantly sourced from the flowering tops of Coreopsis tinctoria. This guide has provided detailed methodologies for its extraction and purification, alongside available quantitative data. The elucidation of its role in activating the SIRT1/Nrf2 signaling pathway highlights its therapeutic potential and provides a basis for further research and drug development. While Coreopsis tinctoria remains the most characterized source, further investigation into other plant species may reveal additional natural reservoirs of this promising compound.

References

- 1. This compound from Coreopsis tinctoria Nutt. alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Okanin - Wikipedia [en.wikipedia.org]

- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally occurring prenylated chalcones from plants: structural diversity, distribution, activities and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Experimental addition of marine-derived nutrients affects wildflower traits in a coastal meta-ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Marein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a prominent chalcone (B49325) glucoside isolated from the edible flower of Coreopsis tinctoria Nutt., has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its radical scavenging capabilities, cellular antioxidant activity, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Direct Radical Scavenging Activity

This compound's capacity to directly neutralize free radicals is a key aspect of its antioxidant profile. While specific quantitative data for isolated this compound in common chemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are not extensively reported in the current body of literature, studies on flavonoid-rich extracts of Coreopsis tinctoria provide valuable insights into its potential activity.

Quantitative Data from Coreopsis tinctoria Extracts

The following table summarizes the reported antioxidant activities of various extracts from Coreopsis tinctoria, the primary source of this compound. It is important to note that these values reflect the combined activity of all components within the extracts and not solely that of this compound.

| Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Flavonoid Extract | DPPH | 82.40 ± 1.98 | [1] |

| Flavonoid Extract | FRAP | 137.98 ± 1.56 | [1] |

| 75% Aqueous Ethanol Extract | DPPH | 103 | [2] |

| 75% Aqueous Ethanol Extract | ABTS | 75.16 | [2] |

| n-Butanol Extract | DPPH | 134 | [2] |

| n-Butanol Extract | ABTS | 90.72 | [2] |

Note: A lower IC50 value indicates stronger antioxidant activity.

Cellular Antioxidant Activity

In more biologically relevant cellular models, this compound has demonstrated significant protective effects against oxidative stress. Studies utilizing H2O2-induced oxidative stress in HepG2 liver cells have shown that this compound can effectively mitigate cellular damage.[1][3]

Key Findings in Cellular Assays:

-

Reduction of Reactive Oxygen Species (ROS): this compound treatment has been shown to markedly ameliorate the increase in intracellular ROS levels induced by H2O2.[1][3]

-

Inhibition of Lipid Peroxidation: this compound reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage to cell membranes.[1]

-

Enhancement of Endogenous Antioxidant Enzymes: Treatment with this compound leads to an increase in the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[1]

Quantitative Cellular Antioxidant Data (H2O2-induced HepG2 cells)

| Parameter | Effect of this compound Treatment (5 µM) | Reference |

| Cell Viability | Significantly restored cell viability compared to H2O2-treated group. | [1] |

| LDH Release | Significantly reduced lactate (B86563) dehydrogenase (LDH) release, indicating decreased cytotoxicity. | [1] |

| ROS Levels | Markedly ameliorated the substantial increase in intracellular ROS levels. | [1][3] |

| MDA Levels | Significantly reduced elevated MDA levels. | [1] |

| SOD Activity | Significantly increased suppressed SOD activity. | [1] |

| GSH-Px Activity | Significantly increased suppressed GSH-Px activity. | [1] |

Mechanism of Action: The SIRT1/Nrf2 Signaling Pathway

A pivotal mechanism underlying this compound's antioxidant effects is the activation of the Sirtuin-1 (SIRT1)/Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This compound has been shown to promote this process, likely through the activation of SIRT1, an upstream regulator of Nrf2.[1]

The following diagram illustrates the proposed signaling pathway for this compound's antioxidant activity.

References

- 1. Extraction and antioxidant activities of flavonoids from Coreopsis tinctoria Nutt tea [ifoodmm.com]

- 2. Comparative study on the antioxidant activities of extracts of Coreopsis tinctoria flowering tops from Kunlun Mountains, Xinjiang, north-western China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Coreopsis tinctoria Nutt. alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory and Antioxidant Effects of Marein

Introduction

Marein (C₂₁H₂₂O₁₁), a prominent flavonoid glucoside isolated from the capitulum of Coreopsis tinctoria, has emerged as a compound of significant interest due to its multimodal bioactivity.[1] Belonging to the chalcone (B49325) class of flavonoids, this compound has demonstrated potent anti-inflammatory and antioxidant properties in various preclinical models.[2] Its therapeutic potential is being explored in conditions where inflammation and oxidative stress are key pathological drivers, such as cerebral ischemia-reperfusion injury (CIRI) and metabolic disorders.[1][2] This technical guide provides an in-depth summary of the molecular mechanisms, quantitative data, and experimental methodologies related to the anti-inflammatory effects of this compound, targeted at researchers and drug development professionals.

Molecular Mechanisms of Anti-inflammatory and Antioxidant Action

This compound exerts its protective effects through a multi-target approach, modulating key signaling pathways involved in inflammation and cellular defense. Its mechanism is centered on both the inhibition of pro-inflammatory cascades and the activation of endogenous antioxidant systems.

1. Multi-Target Inhibition in Neuroinflammation

In the context of neuroinflammation, such as that occurring during cerebral ischemia-reperfusion injury, this compound has been shown to interact with and downregulate several key proteins that propagate the inflammatory response.[1] Computational and in vitro studies have identified Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), Proto-Oncogene Tyrosine-Protein Kinase (SRC), and Epidermal Growth Factor Receptor (EGFR) as primary targets.[1]

-

PTGS2 (COX-2) Inhibition: PTGS2 is a critical enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By downregulating the expression of PTGS2, this compound effectively reduces a key source of inflammation.[1]

-

SRC Modulation: As a non-receptor tyrosine kinase, SRC is a central node in signaling pathways that regulate cell survival, apoptosis, and inflammation, including the PI3K/AKT and MAPK pathways.[1] this compound's ability to downregulate SRC expression suggests it can attenuate microglial hyperactivation and the subsequent release of pro-inflammatory cytokines.[1]

-

EGFR Interaction: EGFR signaling can contribute to inflammatory processes. Molecular docking studies have confirmed a stable binding interaction between this compound and EGFR, indicating another potential avenue for its anti-inflammatory effects.[1]

2. Activation of the SIRT1/Nrf2 Antioxidant Pathway

A cornerstone of this compound's protective mechanism is its ability to activate the Sirtuin-1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a master regulator of the cellular antioxidant response.[4]

-

SIRT1 Activation: this compound upregulates the expression of SIRT1, a deacetylase that plays a crucial role in cellular stress resistance, mitochondrial function, and inflammation.[2][3]

-

Nrf2 Nuclear Translocation: Activated SIRT1 promotes the nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, initiating their transcription.[4]

-

Upregulation of Antioxidant Enzymes: This cascade results in the enhanced production of critical antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GSH-Px), bolstering the cell's capacity to neutralize reactive oxygen species (ROS).[2]

The activation of this pathway has been confirmed in HepG2 cells, where the protective effects of this compound against oxidative stress were reversed by a specific SIRT1 inhibitor (EX-527), confirming the pathway's critical role.[2]

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data from key in vitro studies, demonstrating this compound's cytoprotective and antioxidant efficacy.

Table 1: Neuroprotective Effects of this compound in an In Vitro Model of Cerebral Ischemia-Reperfusion Injury

| Parameter | Cell Line | Model | This compound Concentration | Result | Citation |

| Cell Viability | HT22 | OGD/R¹ | 10–40 µM | Restored viability from ~40% to 80%–90% | [1] |

| ROS² Accumulation | HT22 | OGD/R | 20 µM | Significantly reduced intracellular ROS levels | [1] |

| PTGS2 Expression | HT22 | OGD/R | 20 µM | Significantly downregulated protein expression | [1] |

| SRC Expression | HT22 | OGD/R | 20 µM | Significantly downregulated protein expression | [1] |

¹OGD/R: Oxygen-Glucose Deprivation/Reperfusion ²ROS: Reactive Oxygen Species

Table 2: Antioxidant and Cytoprotective Effects of this compound in an In Vitro Model of Oxidative Stress

| Parameter | Cell Line | Model | This compound Concentration | Result | Citation |

| Cell Viability | HepG2 | H₂O₂ (500 µM) | 5 µM | Significantly restored cell viability | [2] |

| LDH³ Release | HepG2 | H₂O₂ (500 µM) | 5 µM | Significantly reduced LDH release | [2] |

| ROS Levels | HepG2 | H₂O₂ (500 µM) | 5 µM | Significantly lowered ROS levels | [2] |

| MDA⁴ Levels | HepG2 | H₂O₂ (500 µM) | 5 µM | Significantly reduced MDA levels | [2] |

| SOD⁵ Activity | HepG2 | H₂O₂ (500 µM) | 5 µM | Significantly enhanced SOD activity | [2] |

| GSH-Px⁶ Activity | HepG2 | H₂O₂ (500 µM) | 5 µM | Significantly enhanced GSH-Px activity | [2] |

| SIRT1/Nrf2 Expression | HepG2 | H₂O₂ (500 µM) | 5 µM | Significantly increased mRNA and protein levels | [2][3] |

³LDH: Lactate (B86563) Dehydrogenase ⁴MDA: Malondialdehyde ⁵SOD: Superoxide Dismutase ⁶GSH-Px: Glutathione Peroxidase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental designs used in the cited studies on this compound.

1. Cell Culture and Injury Models

-

HT22 Cell OGD/R Model: Mouse hippocampal neuronal HT22 cells are cultured under standard conditions.[1][5] To induce injury, the culture medium is replaced with glucose-free DMEM, and cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 6 hours).[6] Reperfusion is initiated by returning the cells to a normal, glucose-containing medium and incubating them under normoxic conditions for 24 hours.[1][5] this compound is typically added as a pretreatment before initiating OGD.[1]

-

HepG2 Cell H₂O₂ Model: Human liver cancer HepG2 cells are cultured in a suitable medium like DMEM.[2] To induce oxidative stress, cells are exposed to a specific concentration of hydrogen peroxide (H₂O₂) (e.g., 500 µM) for 24 hours.[2] this compound is administered as a treatment following the H₂O₂-induced injury.[2]

2. Cell Viability Assessment

-

CCK-8 Assay: Cell Counting Kit-8 (CCK-8) is used to quantify cell viability. Following treatment, CCK-8 solution is added to each well and incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader. The viability is expressed as a percentage relative to the control group.[1][2]

3. Measurement of Oxidative Stress

-

Intracellular ROS: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used. Cells are incubated with DCFH-DA, which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured via fluorescence microscopy or a plate reader and reflects the level of ROS.[1][2]

-

LDH, MDA, SOD, and GSH-Px Assays: Commercially available ELISA kits are used to measure the levels of lactate dehydrogenase (LDH) released into the culture medium (an indicator of cell membrane damage) and intracellular malondialdehyde (MDA) (a marker of lipid peroxidation), as well as the activity of antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2]

4. Gene and Protein Expression Analysis

-

RT-qPCR: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., SIRT1, Nrf2) to quantify mRNA expression levels.[2][3]

-

Western Blot: Cells are lysed to extract total protein. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., PTGS2, SRC, SIRT1, Nrf2) followed by HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) system.[1][2]

Mandatory Visualization: Signaling Pathways and Workflows

Caption: this compound's multi-target neuroprotective mechanism in CIRI.

Caption: this compound activates the SIRT1/Nrf2 antioxidant defense pathway.

Caption: Experimental workflow for in vitro analysis of this compound.

Conclusion

This compound, a flavonoid from Coreopsis tinctoria, demonstrates significant anti-inflammatory and antioxidant activities through well-defined molecular mechanisms. Its ability to inhibit multiple pro-inflammatory targets like PTGS2 and SRC, coupled with its capacity to activate the protective SIRT1/Nrf2 antioxidant pathway, underscores its potential as a polypharmacological agent. Quantitative in vitro data confirms its efficacy in protecting neuronal and hepatic cells from inflammatory and oxidative damage at micromolar concentrations. The detailed experimental protocols provide a solid foundation for further investigation. Future research should focus on validating these effects in in vivo models of inflammatory diseases to translate these promising preclinical findings into potential therapeutic applications.

References

- 1. Elucidating multifaceted targets of this compound in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of Nrf2 in Oxidative Stress and Toxicity | Annual Reviews [annualreviews.org]

- 5. Dihydromyricetin ameliorates oxygen-glucose deprivation and re-oxygenation-induced injury in HT22 cells by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Marein's Role in Metabolic Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marein, a flavonoid glycoside primarily found in the plant Coreopsis tinctoria, has emerged as a promising therapeutic candidate for the management of metabolic diseases. This technical guide provides a comprehensive overview of the current research on this compound's efficacy and mechanisms of action in preclinical models of metabolic disorders, with a primary focus on diabetes and its complications. The available data, primarily from studies on diabetic animal and cell culture models, demonstrate that this compound exerts beneficial effects on glucose and lipid metabolism, insulin (B600854) sensitivity, and inflammation. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as the PI3K/Akt and AMPK pathways, as well as the inhibition of the sodium-glucose cotransporter 2 (SGLT2). This guide consolidates the quantitative data from these studies, details the experimental protocols used, and visualizes the key pathways and workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The pathophysiology of these conditions is complex, involving insulin resistance, dyslipidemia, chronic inflammation, and oxidative stress. Current therapeutic strategies, while effective for many, are often associated with side effects or limited efficacy, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of new drugs, and this compound has recently garnered attention for its potential in ameliorating metabolic dysregulation. This document serves as a technical resource for researchers and drug development professionals, summarizing the key findings on this compound's role in metabolic disease models.

This compound in a Diabetic Nephropathy Mouse Model (db/db Mice)

The db/db mouse is a genetic model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance, which progresses to diabetic nephropathy. Several studies have utilized this model to investigate the in vivo efficacy of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in db/db mice from published studies.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

| Parameter | Control (db/m) | Model (db/db) | This compound-Treated (db/db) | Metformin-Treated (db/db) | Duration of Treatment | Reference |

| Body Weight (g) | ~25 | ~45 | No significant change | No significant change | 8 weeks | [1] |

| Fasting Blood Glucose (mmol/L) | ~6 | ~25 | Significantly reduced vs. model | Significantly reduced vs. model | 8-12 weeks | [1][2] |

| Serum Insulin (mIU/L) | ~1 | ~3.5 | Significantly reduced vs. model | - | 8 weeks | [1] |

| HOMA-IR | ~2 | ~20 | Significantly reduced vs. model | - | 8 weeks | [1] |

| Triglycerides (TG) (mmol/L) | ~1.0 | ~2.5 | Significantly reduced vs. model | Significantly reduced vs. model | 8-12 weeks | [1][3] |

| Total Cholesterol (TC) (mmol/L) | ~2.0 | ~4.0 | Significantly reduced vs. model | Significantly reduced vs. model | 8-12 weeks | [1][3] |

| Low-Density Lipoprotein (LDL) (mmol/L) | ~0.5 | ~1.0 | Significantly reduced vs. model | - | 12 weeks | [3] |

| Serum Adiponectin (APN) (µg/mL) | ~15 | ~5 | Significantly increased vs. model | - | 8 weeks | [1] |

Table 2: Effects of this compound on Renal Function and Protein Expression in db/db Mice

| Parameter | Control (db/m) | Model (db/db) | This compound-Treated (db/db) | Duration of Treatment | Reference |

| PI3K Expression (relative) | High | Low | Significantly increased vs. model | 8 weeks | [1] |

| p-Akt/Akt Ratio (relative) | High | Low | Significantly increased vs. model | 8 weeks | [1] |

| SGLT2 Expression (relative) | Normal | High | Significantly decreased vs. model | 12 weeks | [2] |

| p-AMPK/AMPK Ratio (relative) | Normal | Low | Significantly increased vs. model | 12 weeks | [2] |

| p-ACC/ACC Ratio (relative) | Normal | Low | Significantly increased vs. model | 12 weeks | [2] |

Experimental Protocols

Animal Model:

-

Strain: C57BL/KsJ-db/db mice (diabetic model) and db/m mice (non-diabetic littermate controls).

-

Age: Typically 6-8 weeks old at the start of the experiment.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

Treatment:

-

This compound Administration: Intragastric gavage.

-

Dosage: A common dosage is 50 mg/kg/day.

-

Vehicle: Typically dissolved in a 0.5% solution of sodium carboxymethyl cellulose (B213188) (CMC-Na).

-

Positive Control: Metformin (e.g., 200 mg/kg/day) is often used as a positive control.

-

Duration: Studies have been conducted for 8 to 12 consecutive weeks.[1][2]

Key Experimental Procedures:

-

Fasting Blood Glucose: Measured from tail vein blood after a period of fasting (e.g., 12 hours) using a glucometer.

-

Serum Biochemistry: Blood is collected at the end of the study to measure serum levels of insulin, triglycerides, total cholesterol, and other relevant markers using commercial ELISA or colorimetric assay kits.

-

HOMA-IR Calculation: Homeostatic Model Assessment of Insulin Resistance is calculated using the formula: Fasting Insulin (mIU/L) x Fasting Glucose (mmol/L) / 22.5.

-

Western Blot Analysis: Kidney tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, AMPK, p-AMPK, SGLT2), followed by incubation with HRP-conjugated secondary antibodies. Bands are visualized using an ECL detection system.

-

Histological Analysis: Kidney tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess renal morphology, glomerular changes, and fibrosis.

This compound in in vitro Models of Metabolic Disease

In vitro studies using cell lines cultured under high glucose conditions are instrumental in elucidating the direct cellular and molecular mechanisms of this compound.

High Glucose-Treated Human Renal Proximal Tubular Epithelial Cells (HK-2)

3.1.1. Quantitative Data Summary

Table 3: Effects of this compound in High Glucose-Treated HK-2 Cells

| Parameter | Control | High Glucose (HG) | HG + this compound | Reference |

| 2-NBDG Uptake | Normal | - | Decreased by 22% vs. HG | [2] |

| SGLT2 Expression (protein) | Normal | Increased | Significantly decreased vs. HG | [2] |

| p-AMPK/AMPK Ratio (relative) | Normal | Decreased | Significantly increased vs. HG | [2] |

| p-ACC/ACC Ratio (relative) | Normal | Decreased | Significantly increased vs. HG | [2] |

3.1.2. Experimental Protocols

Cell Culture and Treatment:

-

Cell Line: Human kidney 2 (HK-2) cells, an immortalized human proximal tubular epithelial cell line.

-

Culture Medium: DMEM/F12 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

High Glucose Induction: Cells are typically cultured in a medium containing a high concentration of D-glucose (e.g., 30 mM) for 24-48 hours to induce a diabetic-like state. A control group is cultured in a normal glucose medium (e.g., 5.5 mM).

-

This compound Treatment: this compound is dissolved in DMSO and added to the culture medium at various concentrations (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours).

Key Experimental Procedures:

-